molecular formula C13H16F2N2O B5060782 2,6-difluoro-N-(1-methyl-4-piperidinyl)benzamide

2,6-difluoro-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B5060782
M. Wt: 254.28 g/mol
InChI Key: YSZZIMSUTUAKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFB and has been synthesized using different methods.

Scientific Research Applications

DFB has been extensively studied for its potential applications in various fields. It has been found to be an effective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DFB has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy.

Mechanism of Action

DFB inhibits the activity of CK2 by binding to its catalytic subunit. This binding prevents the phosphorylation of target proteins, which leads to the inhibition of various cellular processes. DFB has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
DFB has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of CK2. DFB has also been shown to have anti-inflammatory effects and has potential applications in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. However, DFB has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

DFB has potential applications in various fields, and future research should focus on exploring its full potential. Some of the future directions for DFB research include:
1. Developing more efficient and effective synthesis methods for DFB.
2. Studying the effects of DFB on other cellular processes and pathways.
3. Investigating the potential of DFB in treating other diseases such as neurodegenerative diseases.
4. Exploring the use of DFB as a potential drug candidate for cancer therapy.
5. Investigating the potential of DFB in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, 2,6-difluoro-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its potential applications in cancer therapy and other diseases. DFB inhibits the activity of CK2 and induces apoptosis in cancer cells. Future research should focus on exploring its full potential and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of DFB involves the reaction of 2,6-difluoroaniline with N-methylpiperidine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain 2,6-difluoro-N-(1-methyl-4-piperidinyl)benzamide. This method has been optimized and used in various scientific studies.

properties

IUPAC Name

2,6-difluoro-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-17-7-5-9(6-8-17)16-13(18)12-10(14)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZZIMSUTUAKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(1-methylpiperidin-4-yl)benzamide

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